2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Description
2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone (CAS: Not explicitly provided in evidence, but structurally related to compounds in ) is a propiophenone derivative featuring methyl substituents at the 2' and 4' positions on the ketone-bearing aromatic ring and a 3,4-dimethylphenyl group attached to the propanone chain.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-9-18(16(4)11-13)19(20)10-8-17-7-6-14(2)15(3)12-17/h5-7,9,11-12H,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASWWGYEHVVYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644844 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-35-6 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylacetophenone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
2,4-dimethylacetophenone+3,4-dimethylbenzoyl chlorideAlCl32’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Industrial Production Methods
Industrial production of 2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, commonly referred to as "DMP," is a compound that has garnered attention in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, focusing on its use as a photoinitiator in polymerization processes, its role in the synthesis of advanced materials, and its potential applications in the field of medicine.
Photoinitiator in Polymerization
One of the most significant applications of DMP is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and generate reactive species (free radicals or cations) that initiate polymerization.
- Mechanism : Upon exposure to UV light, DMP undergoes homolytic cleavage to generate free radicals. These radicals then react with monomers or oligomers, leading to cross-linking and solidification of the material.
-
Advantages :
- Fast curing times
- Low energy consumption
- Ability to cure at room temperature
- Minimal volatile organic compound (VOC) emissions
| Property | Value |
|---|---|
| Absorption Wavelength | 365 nm |
| Type of Polymerization | Free radical |
| Curing Speed | Fast |
| Environmental Impact | Low VOC |
Synthesis of Advanced Materials
DMP is also utilized in the synthesis of advanced materials such as nanocomposites and hydrogels. Its properties allow for the development of materials with enhanced mechanical strength and thermal stability.
- Nanocomposites : DMP can be incorporated into polymer matrices along with nanoparticles (e.g., silica or metal oxides) to improve properties such as conductivity, strength, and thermal resistance. Research has shown that DMP-based nanocomposites exhibit superior performance compared to traditional materials.
- Hydrogels : The incorporation of DMP into hydrogel formulations allows for the creation of responsive materials that can change properties based on environmental stimuli (e.g., pH or temperature). These hydrogels have potential applications in drug delivery systems and tissue engineering.
Potential Medical Applications
Emerging research suggests that DMP may have applications in the medical field, particularly in drug delivery and photodynamic therapy (PDT).
- Drug Delivery : The ability of DMP to form hydrogels can be exploited for controlled drug release systems. Studies indicate that DMP-based hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy.
- Photodynamic Therapy : Due to its photoinitiating properties, DMP may be explored as a component in PDT, where light-sensitive compounds are activated by specific wavelengths to produce reactive oxygen species that can kill cancer cells.
Case Study 1: Photoinitiator Performance
A study evaluated the performance of DMP as a photoinitiator compared to traditional initiators like benzoin methyl ether. The results demonstrated that DMP provided faster curing times and better mechanical properties in UV-cured coatings.
Case Study 2: Nanocomposite Development
Research focused on developing DMP-based nanocomposites for electronic applications showed significant improvements in electrical conductivity when integrated with graphene oxide. These findings suggest potential uses in flexible electronics.
Case Study 3: Hydrogel Drug Delivery Systems
A recent investigation into DMP-based hydrogels revealed their effectiveness as drug delivery systems for anti-cancer drugs. The hydrogels allowed for sustained release over an extended period while maintaining drug stability.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
(a) 3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898786-73-7; )
- Structural Differences : Replaces two methyl groups with a methoxy (-OCH₃) and a 1,3-dioxane ring.
- The dioxane ring introduces conformational rigidity, which may affect crystallization behavior and bioavailability in pharmaceutical contexts .
(b) 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone (CAS: 238097-10-4; )
- Structural Differences : Substitutes the 3,4-dimethylphenyl group with a 3-methoxyphenyl group.
- Impact :
(c) 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone (CAS: 898755-71-0; )
- Structural Differences: Introduces a cyano (-CN) group at the 2' position.
- Impact: The electron-withdrawing cyano group reduces electron density on the aromatic ring, making the compound more reactive toward nucleophilic attacks. Higher molecular polarity compared to methyl-substituted analogs may reduce solubility in non-polar solvents .
Halogenated Derivatives
(a) 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone (CAS: 898794-50-8; )
- Structural Differences : Chlorine atoms replace methyl groups at the 3' and 4' positions.
- Higher molecular weight (307.21 g/mol vs. ~266 g/mol for methyl analogs) and density (predicted >1.2 g/cm³) compared to non-halogenated derivatives .
(b) 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS: 898779-79-8; )
- Key Data: Boiling Point: 429.5°C (vs. 416.1°C for non-chlorinated analog in ). Density: 1.206 g/cm³ (vs. ~1.01 g/cm³ for methylated analogs).
- Impact : Chlorination significantly elevates boiling points and densities due to increased molecular mass and intermolecular forces (e.g., dipole-dipole interactions) .
Methyl-Substituted Variants
(a) 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-64-8; )
- Key Data :
- Boiling Point: 416.1°C (predicted).
- Density: 1.011 g/cm³ (predicted).
- Comparison : Symmetric 3,5-dimethyl substitution on the phenyl ring may enhance crystallinity compared to the asymmetric 3,4-dimethyl substitution in the target compound. This could lead to differences in melting points and solubility .
(b) 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS: 898792-80-8; )
- Structural Differences : Methyl groups at 2',6' and 2,3 positions create a sterically hindered environment.
- Impact: Reduced reactivity in bulkier regions due to steric effects.
Data Tables
Table 1: Physical Properties of Selected Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | - | C19H22O | ~266.38 | - | - |
| 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 898780-64-8 | C19H22O | 266.38 | 416.1 (predicted) | 1.011 (predicted) |
| 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | 898779-79-8 | C17H16Cl2O | 307.21 | 429.5 | 1.206 |
| 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone | 898755-71-0 | C18H17NO | 263.34 | - | - |
Biological Activity
2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. Understanding its biological activity requires an examination of its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C17H18O
- Molecular Structure : Contains a propiophenone framework with two methyl groups on the 2' and 4' positions of the phenyl ring and a dimethyl-substituted phenyl group.
This structure influences the compound's hydrophobicity and reactivity, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or activator of various enzymes and receptors, leading to alterations in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The carbonyl group in the propiophenone structure can participate in nucleophilic addition reactions, potentially inhibiting key metabolic enzymes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, indicating potential as antimicrobial agents.
- Phytotoxic Effects : Some derivatives exhibit herbicidal properties, affecting plant growth and development.
Antiproliferative Activity
A study investigated the antiproliferative effects of various derivatives of propiophenones, including this compound. Results indicated significant cytotoxicity against human colon cancer cells (HT-29), with IC50 values ranging from low micromolar concentrations to more potent activities against other cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 15 |
| Derivative A | MCF-7 (Breast Cancer) | 10 |
| Derivative B | A549 (Lung Cancer) | 12 |
Phytotoxic Effects
Another investigation assessed the effects of this compound on Lactuca sativa (lettuce). The results indicated that this compound inhibited germination and radicle growth significantly, suggesting potential applications in herbicide development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, similar to methods used for structurally related propiophenones . Key steps include:
- Substrate preparation : Use 3,4-dimethylbenzene derivatives as aromatic substrates.
- Catalytic conditions : Employ AlCl₃ or FeCl₃ as Lewis catalysts in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Purification : Recrystallization in ethanol/water (3:1 v/v) yields >75% purity, validated by melting point analysis and TLC (Rf ~0.6 in hexane:ethyl acetate 4:1).
- Data Note : Excess acyl chloride (>1.2 eq.) improves yield but risks diacylation byproducts.
Q. How is this compound characterized using spectroscopic techniques, and what key peaks distinguish it from analogs?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (multiplet, 3H from 3,4-dimethylphenyl) and δ 2.2–2.5 ppm (singlets for methyl groups). The propiophenone carbonyl (C=O) appears at ~198 ppm in ¹³C NMR .
- GC/MS : A molecular ion peak at m/z 268 (C₁₈H₂₀O) and fragmentation patterns (e.g., loss of methyl groups at m/z 253) confirm structural integrity .
Advanced Research Questions
Q. What computational methods are suitable for modeling the crystal structure and electronic properties of this compound?
- Methodological Answer :
- Crystallography : Use SHELXL for single-crystal refinement. Space group P2₁/c is common for asymmetric propiophenones. Hydrogen bonding networks (C–H⋯O) stabilize the lattice .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), explaining reactivity in electrophilic substitutions .
Q. How do solvent polarity and substituent effects influence its UV-Vis absorption and fluorescence properties?
- Methodological Answer :
- Experimental Design : Measure λmax in solvents of varying polarity (e.g., cyclohexane, DMSO). Polar solvents redshift the n→π* transition (λmax ~280 nm → 295 nm) due to stabilization of the excited state.
- Quantum Yield : Fluorescence emission at 340 nm (ΦF ~0.15 in ethanol) correlates with reduced steric hindrance from methyl groups .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the 3,4-dimethylphenyl group) or polymorphism.
- Cross-Validation : Combine XRD with solid-state NMR to confirm packing effects. For example, a ¹³C CP/MAS NMR shift discrepancy >2 ppm may indicate crystallographic disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
